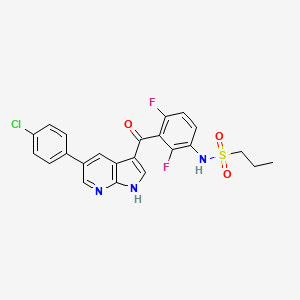
Vemurafenib
Descripción general
Descripción
Vemurafenib es un inhibidor de la enzima cinasa BRAF de bajo peso molecular, disponible por vía oral, que se dirige específicamente a la mutación BRAF V600E. Se utiliza principalmente en el tratamiento del melanoma en estadio avanzado y la enfermedad de Erdheim-Chester. This compound fue desarrollado por Plexxikon y se comercializa con el nombre de marca Zelboraf .
Mecanismo De Acción
Vemurafenib ejerce sus efectos inhibiendo competitivamente el dominio de unión al ATP de la cinasa BRAF mutante. Esta inhibición bloquea la señalización aguas abajo de la vía RAS-RAF-MEK-ERK, que es responsable de la proliferación celular y la supervivencia. Al dirigirse a la mutación BRAF V600E, this compound induce la muerte celular programada (apoptosis) en las células de melanoma, inhibiendo así el crecimiento tumoral .
Compuestos similares:
- Dabrafenib
- Trametinib
- Sorafenib
- Ipilimumab
Comparación: this compound es único por su alta especificidad para la mutación BRAF V600E, lo que lo hace particularmente eficaz en el tratamiento de pacientes con melanoma con esta mutación. En comparación con otros inhibidores de BRAF como dabrafenib y trametinib, this compound ha mostrado una mayor eficacia en la inhibición de la fosforilación de ERK y la proliferación celular en líneas celulares mutantes de BRAF. Además, this compound tiene una vida media más larga y un mejor perfil farmacocinético en comparación con otros compuestos similares .
En conclusión, this compound es un inhibidor de BRAF potente y selectivo con aplicaciones significativas en el tratamiento del melanoma y otros cánceres. Su mecanismo de acción único y su alta especificidad para la mutación BRAF V600E lo convierten en una herramienta valiosa en la terapia y la investigación del cáncer.
Aplicaciones Científicas De Investigación
Vemurafenib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza para tratar el melanoma metastásico y la enfermedad de Erdheim-Chester inhibiendo la mutación BRAF V600E. En biología, this compound se utiliza para estudiar la vía de señalización RAS-RAF-MEK-ERK y su papel en la proliferación celular y la apoptosis. En química, el compuesto se utiliza para investigar la relación estructura-actividad de los inhibidores de cinasas. Industrialmente, this compound se emplea en el desarrollo de nuevas formulaciones de fármacos y sistemas de administración .
Análisis Bioquímico
Biochemical Properties
Vemurafenib functions as a competitive inhibitor of the BRAF kinase, particularly the V600E mutant form. It binds to the ATP-binding domain of the mutant BRAF, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling proteins such as MEK and ERK, which are involved in cell proliferation and survival. This compound interacts with several biomolecules, including the BRAF kinase, MEK, and ERK, disrupting the MAPK/ERK signaling pathway .
Cellular Effects
This compound exerts its effects on various cell types, particularly melanoma cells harboring the BRAF V600E mutation. It inhibits cell proliferation and induces apoptosis in these cells by blocking the MAPK/ERK signaling pathway. Additionally, this compound has been shown to affect gene expression and cellular metabolism, leading to reduced cell viability and increased cell death. In some cases, this compound can cause paradoxical activation of the MAPK/ERK pathway in normal cells, leading to adverse effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of the BRAF V600E kinase. This binding inhibits the kinase activity of BRAF, preventing the phosphorylation of MEK and subsequent activation of ERK. By blocking this signaling cascade, this compound effectively reduces cell proliferation and induces apoptosis in melanoma cells. Additionally, this compound can lead to the reactivation of the MAPK pathway through alternative mechanisms, contributing to drug resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound effectively inhibits cell proliferation and induces apoptosis in melanoma cells. Over prolonged treatment periods, some cells develop resistance to this compound, leading to reduced efficacy. This resistance is often associated with the reactivation of the MAPK/ERK pathway through alternative signaling mechanisms. Additionally, this compound has been shown to be stable under laboratory conditions, with minimal degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits tumor growth and induces apoptosis in BRAF V600E mutant melanoma cells. At higher doses, this compound can cause toxic effects, including hepatotoxicity and skin lesions. The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to balance efficacy and toxicity .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The metabolites of this compound account for a small percentage of the total drug in plasma, with the parent compound making up the majority. This compound also interacts with other metabolic pathways, including those involving lipid metabolism and mitochondrial function. These interactions can influence the drug’s efficacy and contribute to the development of resistance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, including serum albumin and alpha-1 acid glycoprotein. This compound is also a substrate for drug transporters such as P-glycoprotein and breast cancer resistance protein, which can limit its distribution to certain tissues, including the central nervous system. The drug’s distribution is influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with the BRAF kinase. This compound’s activity is influenced by its localization, as it needs to be in proximity to its target, the BRAF V600E kinase, to exert its inhibitory effects. Additionally, this compound can affect the localization of other proteins involved in the MAPK/ERK signaling pathway, contributing to its overall efficacy and potential resistance mechanisms .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Vemurafenib se sintetiza a través de un proceso de varios pasos que implica la condensación de 5-(4-clorofenil)-1H-pirrolo[2,3-b]piridina-3-cloruro de carbonilo con 2,4-difluoro-3-formilfenilpropano-1-sulfonamida. La reacción generalmente se lleva a cabo en presencia de hidróxido de potasio y metanol .
Métodos de producción industrial: La producción industrial de this compound implica el uso de procesos de coprecipitación controlados por solventes para crear una dispersión sólida amorfa. Este método mejora la solubilidad y la biodisponibilidad del compuesto. El proceso KinetiSol, que utiliza alta cizallamiento para procesar rápidamente las dispersiones sólidas amorfas, también se emplea para producir this compound con un mejor rendimiento farmacocinético .
Análisis De Reacciones Químicas
Tipos de reacciones: Vemurafenib sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Es un sustrato e inductor del citocromo P450 (CYP) 3A4, un inhibidor moderado del CYP1A2, y tanto un sustrato como un inhibidor de los transportadores de eflujo de fármacos P-glicoproteína y proteína de resistencia al cáncer de mama .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen hidróxido de potasio, metanol y dimetilacetamida. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .
Productos principales: Los productos principales formados a partir de las reacciones de this compound incluyen sus metabolitos, que se excretan principalmente a través de la ruta hepática. Las interacciones del compuesto con varias enzimas y transportadores dan como resultado la formación de varios metabolitos que se procesan y eliminan del cuerpo .
Comparación Con Compuestos Similares
- Dabrafenib
- Trametinib
- Sorafenib
- Ipilimumab
Comparison: Vemurafenib is unique in its high specificity for the BRAF V600E mutation, making it particularly effective in treating melanoma patients with this mutation. Compared to other BRAF inhibitors like dabrafenib and trametinib, this compound has shown higher efficacy in inhibiting ERK phosphorylation and cell proliferation in BRAF-mutant cell lines. Additionally, this compound has a longer half-life and better pharmacokinetic profile compared to other similar compounds .
Propiedades
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBXXGIAQBQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238710 | |
| Record name | Vemurafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL, Practically insoluble in aqueous media | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vemurafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E. | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vemurafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
918504-65-1 | |
| Record name | Vemurafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vemurafenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vemurafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VEMURAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vemurafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272°C | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

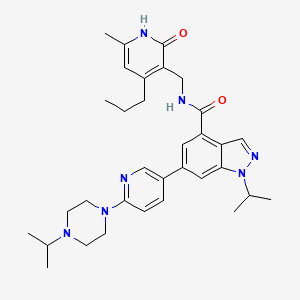

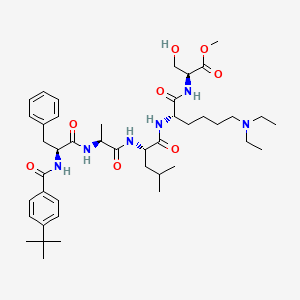
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)
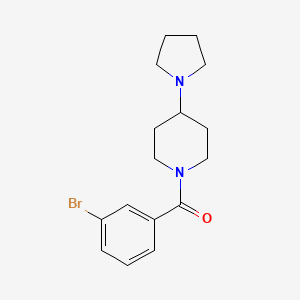
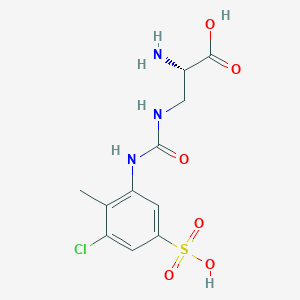
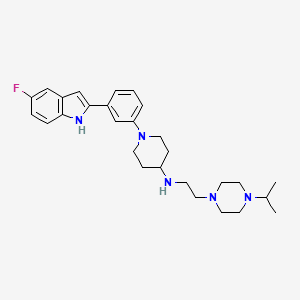
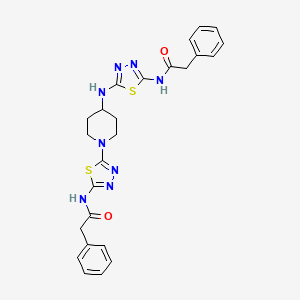


![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)
